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Compound of Interest

Compound Name: 2-Bromo-3-fluorophenol

Cat. No.: B045789 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Bromo-3-fluorophenol is a halogenated aromatic compound with significant potential in

organic synthesis and as a building block in the development of novel pharmaceutical agents

and other specialty chemicals. Its unique substitution pattern, featuring a bromine atom, a

fluorine atom, and a hydroxyl group on the benzene ring, imparts specific chemical reactivity

and physical properties. A thorough understanding of its spectral characteristics is paramount

for its unambiguous identification, purity assessment, and for tracking its transformations in

chemical reactions.

This guide provides a detailed exploration of the nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 2-Bromo-3-fluorophenol. While direct

experimental spectra for this specific compound are not widely published, this document

synthesizes predicted data based on established spectroscopic principles and comparative

analysis with structurally similar compounds. The interpretations provided herein serve as a

robust framework for researchers working with this and related molecules.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a

molecule. For 2-Bromo-3-fluorophenol, both ¹H and ¹³C NMR provide critical information
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about the electronic environment of each nucleus, influenced by the electronegative halogen

and hydroxyl substituents.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-Bromo-3-fluorophenol is expected to exhibit three distinct signals

in the aromatic region, corresponding to the three protons on the benzene ring. The chemical

shifts (δ) are influenced by the electron-withdrawing effects of the bromine, fluorine, and

oxygen atoms. The coupling of these protons with each other and with the fluorine atom will

result in complex splitting patterns.

Table 1: Predicted ¹H NMR Spectral Data for 2-Bromo-3-fluorophenol (in CDCl₃)

Proton
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (J, Hz)

H-4 7.10 - 7.25
ddd (doublet of

doublet of doublets)

J(H-F) ≈ 8-10, J(H-

H)ortho ≈ 8-9, J(H-

H)meta ≈ 2-3

H-5 6.85 - 7.00 t (triplet) J(H-H)ortho ≈ 8-9

H-6 7.25 - 7.40
dd (doublet of

doublets)

J(H-H)ortho ≈ 8-9,

J(H-H)meta ≈ 2-3

OH 5.0 - 6.0 br s (broad singlet) -

Interpretation of the ¹H NMR Spectrum:

The proton at the C-6 position is anticipated to be the most deshielded due to the ortho-

bromine and para-hydroxyl groups. The proton at C-4 will be influenced by the ortho-fluorine

and para-bromine atoms. The C-5 proton, situated between two other protons, will likely appear

as a triplet. The hydroxyl proton signal is expected to be a broad singlet, and its chemical shift

can be highly dependent on the sample concentration and solvent.

Experimental Protocol for ¹H NMR Spectroscopy:
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Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-3-fluorophenol in 0.5-0.7

mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal

standard.

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Parameters: Utilize a standard pulse program with a sufficient number of scans to achieve an

adequate signal-to-noise ratio.

Data Processing: Process the raw data by applying a Fourier transform, phasing, and

baseline correction. Calibrate the chemical shifts relative to the TMS signal (δ 0.00 ppm).

Caption: Predicted spin-spin coupling interactions for 2-Bromo-3-fluorophenol.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the benzene

ring. The chemical shifts will be significantly affected by the attached substituents. The carbon

attached to the fluorine will exhibit a large one-bond coupling constant (¹J(C-F)).

Table 2: Predicted ¹³C NMR Spectral Data for 2-Bromo-3-fluorophenol (in CDCl₃)

Carbon
Predicted Chemical Shift
(δ, ppm)

Predicted C-F Coupling (J,
Hz)

C-1 (C-OH) 150 - 155 d, J ≈ 3-5

C-2 (C-Br) 110 - 115 d, J ≈ 15-20

C-3 (C-F) 158 - 162 d, J ≈ 240-250

C-4 115 - 120 d, J ≈ 20-25

C-5 125 - 130 d, J ≈ 3-5

C-6 120 - 125 s

Interpretation of the ¹³C NMR Spectrum:
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The carbon directly bonded to the highly electronegative fluorine atom (C-3) is expected to

have the largest chemical shift and a significant one-bond C-F coupling constant. The carbon

bearing the hydroxyl group (C-1) will also be deshielded. The carbon attached to the bromine

(C-2) will appear at a relatively upfield position compared to the other substituted carbons. The

other aromatic carbons will show smaller couplings to the fluorine atom depending on their

proximity.

II. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The IR spectrum of 2-Bromo-3-fluorophenol will be characterized by absorption

bands corresponding to the O-H, C-O, C-F, C-Br, and aromatic C-C and C-H vibrations.

Table 3: Predicted IR Absorption Bands for 2-Bromo-3-fluorophenol

Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

O-H stretch (phenolic) 3200 - 3600 Strong, broad

C-H stretch (aromatic) 3000 - 3100 Medium

C=C stretch (aromatic) 1450 - 1600 Medium to strong

C-O stretch (phenolic) 1200 - 1260 Strong

C-F stretch 1000 - 1100 Strong

C-Br stretch 500 - 600 Medium to strong

Interpretation of the IR Spectrum:

The most prominent feature will be the broad O-H stretching band in the high-frequency region.

The presence of the aromatic ring will be confirmed by the C-H stretching vibrations above

3000 cm⁻¹ and the C=C stretching bands in the 1450-1600 cm⁻¹ region. The strong C-O and

C-F stretching absorptions will be key diagnostic peaks.

Experimental Protocol for IR Spectroscopy (ATR):
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Sample Preparation: Place a small amount of the liquid or solid sample directly onto the

diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹.

Background Correction: Perform a background scan of the empty ATR crystal before running

the sample.

Data Analysis: Identify the characteristic absorption bands and compare them with known

correlation tables.

Caption: A simplified workflow for acquiring an ATR-IR spectrum.

III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2-Bromo-3-fluorophenol, the mass spectrum will show a characteristic

isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in

an approximate 1:1 ratio).

Table 4: Predicted Key Mass Spectral Fragments for 2-Bromo-3-fluorophenol

m/z (mass-to-charge ratio) Proposed Fragment

190/192 [M]⁺ (Molecular ion)

111 [M - Br]⁺

83 [M - Br - CO]⁺

Interpretation of the Mass Spectrum:

The molecular ion peak will appear as a doublet at m/z 190 and 192, with nearly equal

intensity, confirming the presence of one bromine atom. Common fragmentation pathways for

phenols include the loss of carbon monoxide (CO) from the molecular ion or from subsequent

fragments. The loss of the bromine radical will lead to a significant fragment at m/z 111.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b045789?utm_src=pdf-body
https://www.benchchem.com/product/b045789?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol for GC-MS:

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent

such as dichloromethane or ethyl acetate.

Gas Chromatography (GC): Inject the sample into a GC system equipped with a suitable

capillary column to separate the analyte from any impurities.

Mass Spectrometry (MS): The eluent from the GC is introduced into the ion source of the

mass spectrometer (typically using electron ionization at 70 eV). The mass analyzer scans a

range of m/z values to detect the molecular ion and its fragments.

[M]⁺ (m/z 190/192)

[M - Br]⁺ (m/z 111)

- Br•

[M - Br - CO]⁺ (m/z 83)

- CO

Click to download full resolution via product page

Caption: A plausible fragmentation pathway for 2-Bromo-3-fluorophenol in MS.

IV. Safety and Handling
2-Bromo-3-fluorophenol is expected to be a hazardous substance.[1][2][3] It is crucial to

handle this chemical with appropriate personal protective equipment (PPE), including gloves,

safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume

hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the

supplier.[3][4][5]
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V. Conclusion
The spectral data presented in this technical guide, while predictive, offer a solid foundation for

the characterization of 2-Bromo-3-fluorophenol. The combination of NMR, IR, and MS

provides a comprehensive picture of the molecule's structure. Researchers can use this

information to confirm the identity and purity of their samples and to monitor the progress of

reactions involving this versatile building block.

References
NINGBO INNO PHARMCHEM CO.,LTD. Key Specifications and Handling of 2-Bromo-3-
fluorophenol for Industrial Use. (2025-10-10).
The Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry.
The Royal Society of Chemistry. Electronic Supplementary Material - The Royal Society of
Chemistry.
National Institute of Standards and Technology. Phenol, 2-bromo- - the NIST WebBook.
University of Colorado Boulder. Table of Characteristic IR Absorptions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. echemi.com [echemi.com]

2. nbinno.com [nbinno.com]

3. fishersci.com [fishersci.com]

4. fishersci.com [fishersci.com]

5. sigmaaldrich.com [sigmaaldrich.com]

To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of 2-Bromo-
3-fluorophenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b045789#spectral-data-for-2-bromo-3-fluorophenol-
nmr-ir-ms]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b045789?utm_src=pdf-body
https://www.benchchem.com/product/b045789?utm_src=pdf-body
https://www.benchchem.com/product/b045789?utm_src=pdf-body
https://www.benchchem.com/product/b045789?utm_src=pdf-custom-synthesis
https://www.echemi.com/products/pid_Seven31688-2-bromo-3-fluorophenol.html
https://www.nbinno.com/article/other-organic-chemicals/key-specifications-handling-2-bromo-3-fluorophenol-industrial-use-rj
https://www.fishersci.com/store/msds?partNumber=AAA11263&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC119550100&productDescription=3-FLUOROPHENOL+10ML&vendorId=VN00032119&countryCode=US&language=en
https://www.sigmaaldrich.com/TW/en/sds/aldrich/130915?userType=undefined
https://www.benchchem.com/product/b045789#spectral-data-for-2-bromo-3-fluorophenol-nmr-ir-ms
https://www.benchchem.com/product/b045789#spectral-data-for-2-bromo-3-fluorophenol-nmr-ir-ms
https://www.benchchem.com/product/b045789#spectral-data-for-2-bromo-3-fluorophenol-nmr-ir-ms
https://www.benchchem.com/product/b045789#spectral-data-for-2-bromo-3-fluorophenol-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045789?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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